molecular formula C20H22N4O B2998084 N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954321-04-1

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2998084
CAS No.: 954321-04-1
M. Wt: 334.423
InChI Key: ZGLUTWJSGIMSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1,2,3-Triazole derivatives are synthesized through various chemical reactions, with applications in synthesizing compounds with potential biological activities. For instance, a practical synthesis method has been developed for an orally active CCR5 antagonist, showcasing the utility of triazole derivatives in creating pharmaceutical agents (Ikemoto et al., 2005). Similarly, new routes to synthesize benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity highlight the potential of triazole-based compounds in antiviral research (Hebishy et al., 2020).

Catalysis and Chemical Reactions

Triazole derivatives are also explored for their catalytic applications, such as in catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes are used in transfer hydrogenation and Oppenauer-type oxidation of alcohols, showcasing the versatility of triazole compounds in catalysis and organic synthesis (Saleem et al., 2014).

Antimicrobial and Antiplasmodial Activities

The antimicrobial and antiplasmodial activities of triazole derivatives are significant in the development of new therapeutic agents. Synthesis and antimicrobial activities of new 1,2,4-triazole derivatives provide insights into the potential of these compounds in combating microbial infections (Bektaş et al., 2010). Furthermore, acyl derivatives of 3-aminofurazanes and their antiplasmodial activities indicate the potential of triazole derivatives in malaria treatment (Hermann et al., 2021).

Structural and Theoretical Studies

Theoretical and structural studies of triazole derivatives, such as the regioselective synthesis of benzamide through a microwave-assisted Fries rearrangement, provide foundational knowledge for designing and synthesizing new compounds with tailored properties (Moreno-Fuquen et al., 2019).

Properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14(2)19-18(20(25)21-13-16-7-5-4-6-8-16)22-23-24(19)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUTWJSGIMSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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